Product packaging for 2-Furanacrylonitrile, (Z)-(Cat. No.:CAS No. 6137-73-1)

2-Furanacrylonitrile, (Z)-

Cat. No.: B3354941
CAS No.: 6137-73-1
M. Wt: 119.12 g/mol
InChI Key: ZHKAQNFBQHPERX-IWQZZHSRSA-N
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Description

Contextualization within Furan-Containing Nitrile Systems

Furan-containing nitrile systems are a class of organic compounds that incorporate both the furan (B31954) moiety and a nitrile (-C≡N) group. The furan ring is an aromatic system with six π-electrons, making it a participant in reactions typical of aromatic compounds. numberanalytics.com However, its aromaticity is less pronounced than that of benzene, rendering the ring more reactive and susceptible to ring-opening. wikipedia.org The nitrile group is a versatile functional group in organic synthesis, known for its ability to be converted into amines, amides, and carboxylic acids. nih.gov

Within this family, compounds can be broadly categorized by the connectivity between the furan ring and the nitrile group. In molecules like 2-furonitrile, the nitrile group is directly attached to the furan ring. wikipedia.org In contrast, (Z)-2-Furanacrylonitrile features a vinyl bridge connecting the two functionalities. ontosight.ai This structural difference significantly alters the electronic properties and reactivity of the molecule. The acrylonitrile (B1666552) portion introduces a conjugated system and an electron-deficient double bond, making it a substrate for reactions such as Michael additions and cycloadditions. nih.govgithub.io These compounds serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. wikipedia.orgnumberanalytics.com

Comparison of Aromatic Five-Membered Heterocycles

Compound Heteroatom Resonance Energy (kJ/mol) Aromaticity
Benzene None 152 High
Thiophene Sulfur 121 Moderate
Pyrrole Nitrogen 88 Moderate

| Furan | Oxygen | 67 | Modest wikipedia.org |

Significance of (Z)-Stereoisomerism in Chemical Reactivity and Synthetic Design

Stereoisomerism refers to the phenomenon where molecules have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. wikipedia.org E/Z isomerism is a type of stereoisomerism that occurs in compounds with restricted rotation around a bond, typically a carbon-carbon double bond. wikipedia.org The notation is used to describe the geometry of the substituents attached to the double bond. The "Z" configuration, from the German zusammen (together), indicates that the highest-priority substituent groups on each carbon of the double bond are on the same side. studymind.co.uksolubilityofthings.com The "E" configuration, from entgegen (opposite), denotes that they are on opposite sides. studymind.co.uk

The specific spatial arrangement of atoms in (Z) and (E) isomers is not trivial; it profoundly impacts the physical and chemical properties of a molecule, including its reactivity, stability, and interaction with other molecules or catalysts. studymind.co.ukiitk.ac.in The orientation of functional groups can affect steric hindrance around the reactive sites, influencing reaction rates and even determining which products can be formed. studymind.co.uknumberanalytics.com

In synthetic design, controlling the stereochemistry of a double bond is crucial. Stereoselective reactions, which favor the formation of one stereoisomer over another, are a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a drug can be dependent on a single, specific isomer. numberanalytics.com The E/Z configuration of a reactant can dictate the stereochemical outcome of a reaction, as seen in processes like hydrogenation, where different isomers can lead to entirely different product stereoisomers. numberanalytics.com

Overview of Research Trajectories in Advanced Synthetic and Mechanistic Chemistry

Research involving furan-based compounds like (Z)-2-Furanacrylonitrile is driven by their potential as building blocks for a variety of valuable chemicals and materials. numberanalytics.comresearchgate.net A significant portion of this research is centered on the sustainable production of furan derivatives from renewable biomass sources, positioning them as key platform molecules in modern biorefinery operations. numberanalytics.comresearchgate.net

Key research trajectories include:

Advanced Materials Synthesis: Furan derivatives are increasingly used to create novel polymers. The unique chemical properties of the furan ring allow for the development of materials with special characteristics, such as thermally reversible polymers through Diels-Alder reactions or thermosetting resins with high thermal stability. numberanalytics.combohrium.com (Z)-2-Furanacrylonitrile, with its polymerizable double bond, is a potential monomer for new materials. ontosight.ai

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for constructing six-membered rings with high stereocontrol. researchgate.net Furans can act as the diene component in these reactions. The reaction of furan with dienophiles like acrylonitrile has been a subject of both experimental and theoretical investigation, particularly for applications in thermochemical storage. github.ioresearchgate.net Understanding the kinetics and thermodynamics of these reactions is essential for optimizing the synthesis of complex molecular architectures. researchgate.net

Mechanistic Studies: Detailed mechanistic studies aim to understand the precise pathways of reactions involving furan-containing systems. This includes theoretical and computational investigations into reaction barriers and transition states. mdpi.comresearchgate.net Furthermore, the development of new catalytic systems, for example, using earth-abundant metals like manganese for the addition of nitriles to unsaturated systems, represents an active area of research to achieve more efficient and selective C-C bond formations. nih.gov The unique reactivity of the furan ring and the nitrile group offers a rich field for discovering and optimizing novel chemical transformations. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO B3354941 2-Furanacrylonitrile, (Z)- CAS No. 6137-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKAQNFBQHPERX-IWQZZHSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-73-1
Record name 2-Furanacrylonitrile, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-FURANACRYLONITRILE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8260Y7K74G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Investigations of 2 Furanacrylonitrile Systems

Principles of (Z)- and (E)-Isomerism in α,β-Unsaturated Nitriles

The existence of (Z)- and (E)-isomers in α,β-unsaturated nitriles stems from the restricted rotation around the carbon-carbon double bond. masterorganicchemistry.com The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents attached to each carbon of the double bond based on atomic number. youtube.comlibretexts.org

(Z)-Isomer: The term (Z) originates from the German word zusammen, meaning "together". uou.ac.inlibretexts.org An isomer is designated as (Z) if the two higher-priority groups on each carbon of the double bond are on the same side of the double bond axis. libretexts.org In the case of 2-furanacrylonitrile (B1617533), the furan (B31954) ring and the nitrile group are the higher-priority groups. ontosight.ai Therefore, in the (Z)-isomer, the furan ring and the nitrile group are on the same side of the C=C double bond. ontosight.ai

(E)-Isomer: The term (E) comes from the German word entgegen, meaning "opposite". uou.ac.inlibretexts.org An isomer is designated as (E) if the two higher-priority groups are on opposite sides of the double bond axis. libretexts.org For 2-furanacrylonitrile, this means the furan ring and the nitrile group are on opposite sides of the C=C double bond.

The energy difference between the (Z) and (E) isomers of α,β-unsaturated nitriles can be small. For instance, the calculated energy difference between the isomers of cyanopropene favors the (Z)-isomer by only 0.26 ± 0.04 kcal/mol. nih.gov This small energy difference often leads to the formation of mixtures of both isomers in synthetic preparations. nih.gov

Methodologies for Stereoisomer Separation and Enrichment

The separation of (Z)- and (E)-isomers of 2-furanacrylonitrile and related α,β-unsaturated nitriles is crucial for studying their individual properties and for applications where a specific isomer is required. Several techniques are employed for this purpose, with the choice of method often depending on the specific properties of the isomers and the scale of the separation.

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers. researchgate.net For instance, the geometric isomers of 2,13- and 3,13-octadecadienals have been successfully separated on an ODS (octadecylsilyl) column without isomerization. nih.gov The elution order for these diene aldehydes was found to be ZZ → EZ → ZE → EE. nih.gov

Gas Chromatography (GC): While GC can be used for isomer separation, it can sometimes induce isomerization, particularly at elevated temperatures. For example, GC-MS analysis of (Z)-2-, (Z)-3-, and (E)-3-double bonds in certain aldehydes showed isomerization to the (E)-2-double bond, even with a cool on-column injection. nih.gov

Fractional Crystallization: This method relies on differences in the solubility of the isomers in a particular solvent. psu.edu By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized from a mixture.

Chromatography on Silver Ion-Impregnated Media: Silica (B1680970) gel impregnated with silver salts has been used to separate (E)- and (Z)-isomers of olefins. researchgate.net This technique can be applied in a continuous mode using ion exchange media with silver and/or copper ions to enrich a feed stream in either the (E)- or (Z)-isomer of alkene alcohols and their derivatives. google.com

A general procedure for the preparation of α,β-unsaturated nitriles often involves the reaction of a carbonyl compound with a phosphonate (B1237965) carbanion, such as diethylcyanomethylphosphonate. acs.org The resulting product is typically a mixture of (E)- and (Z)-isomers, which then requires separation using one of the aforementioned techniques.

Configurational Stability and Isomerization Pathways

The double bond in 2-furanacrylonitrile is not completely fixed, and under certain conditions, the (Z)- and (E)-isomers can interconvert. researchgate.net This process, known as isomerization, can be induced by heat, light, or catalysts. nih.gov The configurational stability of each isomer is a measure of its resistance to isomerization. nih.gov

Thermal isomerization involves the conversion of one isomer to the other through the application of heat. The rate of this process is dependent on the energy barrier for rotation around the C=C double bond. acs.org In many cases, the (E)-isomer of α,β-unsaturated compounds is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. However, this is not always the case, and the equilibrium ratio of isomers can be influenced by factors such as the solvent and the presence of substituents. mdpi.com

Table 1: Factors Influencing Thermal Isomerization

FactorDescription
Temperature Higher temperatures provide the necessary activation energy to overcome the rotational barrier of the double bond.
Solvent Polarity The polarity of the solvent can influence the relative stability of the ground and transition states, thereby affecting the isomerization rate. mdpi.com
Substituent Effects The electronic and steric properties of substituents on the double bond can significantly alter the energy barrier to rotation.
Catalysts Acids, bases, or metal catalysts can provide alternative, lower-energy pathways for isomerization.

Photochemical isomerization is initiated by the absorption of light, which excites the molecule to an electronic excited state. rsc.org In this excited state, the barrier to rotation around the C=C double bond is significantly lower, allowing for rapid interconversion between the (Z) and (E) isomers. nih.gov The molecule then returns to the ground electronic state, typically as a mixture of both isomers. The composition of this mixture, known as the photostationary state, depends on the wavelength of light used and the absorption characteristics of each isomer. mdpi.com

The mechanism of photochemical isomerization of acrylonitrile (B1666552) has been studied theoretically, suggesting that the reaction proceeds through a conical intersection. nih.gov The proposed pathway involves excitation to the Franck-Condon region, followed by passage through the conical intersection to form isoacrylonitrile, which then rearranges to the final products. nih.gov For α,β-unsaturated nitriles in general, both singlet and triplet energy transfer mechanisms can be involved in photochemical isomerization. researchgate.net

Table 2: Key Aspects of Photochemical Isomerization

AspectDescription
Excitation Wavelength The wavelength of light must correspond to an electronic transition in the molecule to initiate isomerization. nih.gov
Photostationary State The equilibrium mixture of isomers reached under continuous irradiation, determined by the absorption spectra and quantum yields of the isomers. mdpi.com
Photosensitizers In some cases, a photosensitizer can be used to absorb the light and then transfer the energy to the α,β-unsaturated nitrile, promoting isomerization. nih.gov
Quantum Yield A measure of the efficiency of the photochemical process, defined as the number of molecules that isomerize per photon absorbed.

The retention or interconversion of the double bond configuration in 2-furanacrylonitrile and related compounds is a dynamic process governed by a delicate balance of electronic and steric factors. The presence of the electron-withdrawing nitrile group polarizes the double bond, which can influence its rotational barrier. acs.org

Mechanistic studies on the E/Z isomerization of similar systems, such as nitrones, have explored both unimolecular and bimolecular pathways. researchgate.net While unimolecular torsional mechanisms often have high energy barriers, bimolecular processes involving dimerization can provide lower energy routes for isomerization. researchgate.net For α,β-unsaturated nitriles, it has been noted that isomerization might be plausible. researchgate.net

In photocatalytic systems, the selective E→Z isomerization of polarized alkenes, including α,β-unsaturated nitriles, has been achieved. researchgate.net This process is inspired by the visual cycle and can proceed through both singlet and triplet energy transfer mechanisms. researchgate.net The selectivity is influenced by the polarization of the alkene and the activation barriers of the Z-isomer. researchgate.net

Furthermore, the choice of reaction conditions can play a significant role in determining the stereochemical outcome. For instance, in cross-metathesis reactions to form cyano-substituted alkenes, low to moderate (Z)-selectivity is often observed, which has been attributed to stereoelectronic factors. nih.gov

Reactivity and Mechanistic Pathways of Z 2 Furanacrylonitrile

Reactivity of the Nitrile Group in Conjugated Systems

The nitrile group in (Z)-2-Furanacrylonitrile is part of an α,β-unsaturated system, which significantly influences its reactivity. The electron-withdrawing nature of the cyano group, combined with its conjugation to the furan (B31954) ring through a carbon-carbon double bond, renders the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic arrangement is key to understanding the compound's behavior in addition and transformation reactions.

Nucleophilic Additions to the Cyano Moiety

The carbon-nitrogen triple bond of the nitrile group is inherently polar, with the carbon atom carrying a partial positive charge, making it an electrophilic center. masterorganicchemistry.com This electrophilicity is further enhanced by conjugation with the furan ring. Nucleophiles can attack this carbon atom, leading to the formation of an intermediate imine anion. masterorganicchemistry.com

In the context of (Z)-2-Furanacrylonitrile, the reaction pathway is often a conjugate addition (or 1,4-addition). A nucleophile will preferentially attack the β-carbon of the α,β-unsaturated system. This attack is favored because the resulting negative charge is delocalized via resonance across the furan ring and the cyano group, forming a stable enolate intermediate. Subsequent protonation of this intermediate yields the final saturated product. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add directly to the nitrile carbon (1,2-addition), forming an imine anion which, upon hydrolysis, can yield a ketone. youtube.com

Table 1: Comparison of Nucleophilic Addition Pathways

Addition Type Site of Attack Intermediate Driving Force Typical Nucleophiles
1,4-Conjugate Addition β-carbon of the double bond Resonance-stabilized enolate Formation of a stable, delocalized anion Soft nucleophiles (e.g., amines, thiols, enolates)

| 1,2-Direct Addition | Carbon atom of the nitrile group | Imine anion | Direct attack on the electrophilic nitrile carbon | Hard nucleophiles (e.g., Grignard reagents, organolithiums) |

Transformations to Amides, Esters, and Other Derivatives

The nitrile group of (Z)-2-Furanacrylonitrile can be transformed into other important functional groups, most notably amides and carboxylic acids, through hydrolysis. chemguide.co.uk This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack the carbon atom. youtube.com A series of proton transfers and tautomerization of the resulting imidic acid intermediate leads to the formation of an amide. youtube.commasterorganicchemistry.com If the reaction is allowed to proceed with further heating, the amide can be hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.com

In basic hydrolysis, a strong nucleophile, such as the hydroxide (B78521) ion, directly attacks the electrophilic nitrile carbon. chemguide.co.ukyoutube.com The resulting imidate anion is protonated by water to form an imidic acid, which tautomerizes to the amide. youtube.com Continued hydrolysis under basic conditions will deprotonate the carboxylic acid to form a carboxylate salt and ammonia. chemguide.co.uk

Table 2: Products of (Z)-2-Furanacrylonitrile Hydrolysis

Catalyst Intermediate Product Final Product (after workup) Byproduct
Acid (e.g., H₂SO₄, H₂O, heat) (Z)-2-Furanacrylamide (Z)-2-Furanacrylic acid Ammonium salt (e.g., (NH₄)₂SO₄)

| Base (e.g., NaOH, H₂O, heat) | (Z)-2-Furanacrylamide | (Z)-2-Furanacrylic acid | Ammonia (NH₃) |

Furan Ring Reactivity and Transformations

While the furan ring can act as a diene in many Diels-Alder reactions, in the context of (Z)-2-Furanacrylonitrile, the entire molecule functions as a dienophile due to the powerful electron-withdrawing effect of the conjugated nitrile group. wikipedia.org The furan ring in this case acts as a substituent that modulates the reactivity and stereoselectivity of the dienophile.

Diels-Alder Cycloaddition Reactions and Their Stereoselectivity

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. masterorganicchemistry.com

(Z)-2-Furanacrylonitrile is an activated alkene, making it a suitable dienophile for Diels-Alder reactions. The electron-withdrawing nitrile group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. mdpi.com Research on the reaction between furan (as the diene) and acrylonitrile (B1666552) (as the dienophile) has shown that the expected adducts are formed in good yields, demonstrating the viability of this type of cycloaddition. nii.ac.jp Computational studies on the reaction of acrylonitrile with various dienes, such as cyclopentadiene (B3395910) and substituted butadienes, have shown that the concerted Diels-Alder pathway is generally favored over a stepwise diradical mechanism, although the energy difference can be small, leading to competitive polymerization in some cases. nih.gov

Table 3: Reactivity of Acrylonitrile as a Dienophile with Various Dienes

Diene Reaction Pathway(s) Experimental Outcome Activation Energy Preference (Computational)
Cyclopentadiene Concerted [4+2] Cycloaddition Diels-Alder adduct only Concerted pathway favored by 5.9 kcal/mol
2,3-Dimethyl-1,3-butadiene Concerted [4+2] Cycloaddition, Polymerization Both cycloadduct and copolymer Concerted pathway favored by 2.5 kcal/mol
(E)-1,3-Pentadiene Concerted [4+2] Cycloaddition, Polymerization Both cycloadduct and copolymer Concerted pathway favored by 1.2 kcal/mol

| (Z)-1,3-Pentadiene | Stepwise (Diradical) | Copolymer only | Stepwise pathway favored by 3.9 kcal/mol |

Data sourced from computational studies comparing concerted Diels-Alder reactions with stepwise diradical formation. nih.gov

The stereochemistry of the Diels-Alder reaction is highly specific. The configuration of the substituents on the dienophile is retained in the cyclohexene (B86901) product. chemtube3d.comyoutube.com For (Z)-2-Furanacrylonitrile, the cis relationship between the furan ring and the hydrogen atom on the double bond is directly translated into a cis stereochemical relationship in the final adduct. masterorganicchemistry.comyoutube.com This means the furan substituent and the adjacent bridgehead proton will be on the same face of the newly formed six-membered ring.

Furthermore, Diels-Alder reactions can proceed through two major stereochemical pathways, leading to endo or exo products. libretexts.org The endo product is often favored kinetically due to secondary orbital interactions between the p-orbitals of the diene and the electron-withdrawing substituent on the dienophile. wikipedia.orglibretexts.org In the case of (Z)-2-Furanacrylonitrile reacting with a cyclic diene like cyclopentadiene, the endo transition state would involve the furan ring and the nitrile group being oriented towards the diene π-system, "under" the developing ring structure. wikipedia.org This orientation leads to the formation of the kinetically favored endo adduct.

Mechanistic Investigations of Cycloaddition Pathways

The conjugated system of (Z)-2-Furanacrylonitrile, comprising the furan ring as a diene and the acrylonitrile moiety as a dienophile, predisposes it to participate in cycloaddition reactions. Both Diels-Alder and 1,3-dipolar cycloadditions are prominent reaction pathways, and their mechanisms have been the subject of computational and experimental studies.

Diels-Alder Reactions: In the context of the Diels-Alder reaction, the furan ring of (Z)-2-Furanacrylonitrile can act as the diene component. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of such [4+2] cycloadditions. These investigations typically focus on the transition state geometries, activation energies, and the thermodynamic stability of the resulting cycloadducts. For the reaction of furan derivatives with dienophiles like acrylonitrile, both endo and exo transition states are possible. Theoretical calculations have shown that for the reaction of (Z)-1,3-pentadiene with acrylonitrile, the diradical stepwise pathway is favored over the concerted Diels-Alder mechanism. nih.gov In contrast, for cyclopentadiene reacting with acrylonitrile, the concerted cycloaddition is computationally preferred. nih.gov The stereochemistry of the dienophile, in this case, the (Z)-configuration of the acrylonitrile moiety, plays a crucial role in determining the stereochemical outcome of the cycloadduct. The relative energies of the endo and exo transition states are influenced by a combination of steric and electronic factors, including secondary orbital interactions.

1,3-Dipolar Cycloadditions: (Z)-2-Furanacrylonitrile can also act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, nitrones, and nitrile oxides. wikipedia.orgnih.govmdpi.com These reactions are a powerful tool for the construction of five-membered heterocyclic rings. Mechanistic studies, supported by Frontier Molecular Orbital (FMO) theory and DFT calculations, help in predicting the regioselectivity and stereoselectivity of these cycloadditions. nih.gov The reaction between an azomethine ylide and an acrylonitrile derivative, for instance, proceeds via a concerted mechanism, with the regiochemistry being governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov The (Z)-geometry of the acrylonitrile will influence the approach of the 1,3-dipole and dictate the relative stereochemistry of the newly formed stereocenters in the resulting heterocyclic product.

Oxidative and Reductive Transformations of the Furan Moiety

The furan ring in (Z)-2-Furanacrylonitrile is susceptible to both oxidative and reductive transformations, which can lead to a diverse array of molecular architectures.

Oxidative Transformations: The oxidation of the furan moiety can proceed through several pathways, often resulting in ring-opened products. Treatment of furans with various oxidizing agents can lead to the formation of 1,4-dicarbonyl compounds. organicreactions.org For instance, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening with Mn(III)/Co(II) catalysts under an oxygen atmosphere to yield 1,4-dicarbonyl moieties via an endoperoxide intermediate. rsc.org Photo-oxidation of furan derivatives in the presence of a photosensitizer generates singlet oxygen, which can engage in a [4+2] cycloaddition with the furan ring to form an endoperoxide. This unstable intermediate can then be converted to various products. tcichemicals.com The presence of the electron-withdrawing acrylonitrile group at the 2-position of the furan ring in (Z)-2-Furanacrylonitrile is expected to influence the susceptibility of the ring to oxidation.

Reductive Transformations: The reduction of the furan ring in furan-containing unsaturated nitriles presents a chemoselectivity challenge due to the presence of multiple reducible functional groups. However, methods for the selective reduction of the carbon-carbon double bond conjugated to the nitrile group, while leaving the furan ring intact, have been developed. One such method employs 2-phenylbenzimidazoline, generated in situ, as a reducing agent. nih.gov This approach has been successfully used for the chemoselective reduction of the exocyclic double bond in 3-(furan-2-yl)-2-cyanopropenenitriles, affording the corresponding saturated dinitriles in high yields. nih.gov This selectivity is particularly valuable as it preserves the furan moiety for further synthetic manipulations.

TransformationReagent/ConditionsProduct TypeReference
Oxidative Ring-Opening Mn(III)/Co(II), O21,4-Dicarbonyl compounds rsc.org
Photo-oxidation Light, Photosensitizer, O2Endoperoxide intermediate tcichemicals.com
Chemoselective Reduction 2-PhenylbenzimidazolineSaturated propanenitriles nih.gov

Ring-Opening Reactions and Derived Products

The furan ring of (Z)-2-Furanacrylonitrile can undergo ring-opening reactions under specific conditions, leading to the formation of acyclic compounds with diverse functionalities. Acid-catalyzed hydrolysis is a common method for the ring-opening of furans. pharmaguideline.com The presence of an electron-withdrawing substituent, such as the acrylonitrile group, can influence the stability of the furan ring towards acidic conditions. pharmaguideline.com

For example, the acid-catalyzed ring-opening of 2,5-dihydrofurans has been achieved using cobalt vinylidenes in a catalytic asymmetric fashion. nih.govnih.gov This process involves a [2+2]-cycloaddition followed by an outer-sphere β-O elimination, assisted by a Lewis acid, to yield acyclic organozinc compounds. While this example involves a dihydrofuran, the principles of Lewis acid-assisted ring-opening could potentially be applied to furan itself. The products derived from the ring-opening of (Z)-2-Furanacrylonitrile would be highly functionalized linear molecules containing nitrile and carbonyl or carboxylic acid functionalities, which are valuable synthetic intermediates.

Double Bond Reactivity and Stereochemical Outcome

The carbon-carbon double bond in (Z)-2-Furanacrylonitrile is activated by the adjacent electron-withdrawing nitrile group, making it susceptible to both electrophilic and nucleophilic additions. The stereochemistry of the starting material, being the (Z)-isomer, is a critical factor in determining the stereochemical outcome of these addition reactions.

Electrophilic and Nucleophilic Additions to the Alkene

Electrophilic Additions: The electron-rich π-system of the alkene can be attacked by electrophiles. unacademy.comyoutube.com The general mechanism for the electrophilic addition to an alkene involves the initial attack of the electrophile on the double bond to form a carbocation intermediate. chemistryguru.com.sglasalle.edu This is typically the rate-determining step. The subsequent attack of a nucleophile on the carbocation leads to the final addition product. For an unsymmetrical alkene like (Z)-2-Furanacrylonitrile, the regioselectivity of the addition is governed by the stability of the resulting carbocation (Markovnikov's rule). The furan ring and the nitrile group will exert electronic effects that influence the stability of the carbocation intermediate and thus direct the regiochemical outcome.

Nucleophilic Additions: The presence of the electron-withdrawing nitrile group makes the β-carbon of the acrylonitrile moiety electrophilic and thus susceptible to nucleophilic conjugate addition (Michael addition). wikipedia.orgacemap.infolibretexts.orglibretexts.org A wide range of nucleophiles, including amines, alcohols, and organometallic reagents, can participate in this reaction. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate leads to the saturated product. The stereochemical outcome of the conjugate addition is dependent on the nature of the nucleophile, the substrate, and the reaction conditions. The pre-existing (Z)-geometry of the double bond will influence the diastereoselectivity of the reaction, particularly if a new stereocenter is formed at the α-carbon upon protonation of the enolate intermediate. For instance, the oxa-Michael addition of benzyl (B1604629) alcohol to β-substituted unsaturated nitriles proceeds in excellent yields. nih.gov

Reaction TypeReagentKey IntermediateStereochemical Consideration
Electrophilic Addition Electrophile (e.g., HBr)CarbocationRegioselectivity governed by carbocation stability
Nucleophilic Conjugate Addition Nucleophile (e.g., R2NH)Resonance-stabilized enolateDiastereoselectivity influenced by (Z)-geometry

Advanced Spectroscopic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing critical information on the connectivity and stereochemistry of (Z)-2-Furanacrylonitrile.

The (Z)-configuration of the double bond in 2-Furanacrylonitrile (B1617533) can be unequivocally determined by analyzing its ¹H NMR spectrum. The chemical shifts of the vinylic protons are influenced by the anisotropic effects of the furan (B31954) ring and the cyano group. In the (Z)-isomer, the proton on the α-carbon (adjacent to the cyano group) and the proton on the β-carbon (adjacent to the furan ring) will exhibit characteristic chemical shifts and a specific coupling constant.

For vinyl systems, the vicinal coupling constant (³J) between the two protons across the double bond is stereospecific. For a (Z)- or cis-configuration, the ³J value is typically in the range of 7-12 Hz, which is significantly smaller than the 12-18 Hz range observed for the corresponding (E)- or trans-isomer. This difference in coupling constants provides definitive proof of the double bond geometry.

The protons of the furan ring also display a characteristic splitting pattern. The proton at position 5 is typically the most deshielded, followed by the proton at position 3, and then the proton at position 4. They exhibit coupling to each other, with typical coupling constants for furan protons being in the range of J₃₄ ≈ 3.4 Hz, J₄₅ ≈ 1.8 Hz, and J₃₅ ≈ 0.9 Hz.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-α (vinylic)5.5 - 6.0Doublet~11
H-β (vinylic)7.0 - 7.5Doublet~11
H-3 (furan)~6.5Doublet of doubletsJ₃₄ ≈ 3.4, J₃₅ ≈ 0.9
H-4 (furan)~6.4Doublet of doubletsJ₃₄ ≈ 3.4, J₄₅ ≈ 1.8
H-5 (furan)~7.6Doublet of doubletsJ₄₅ ≈ 1.8, J₃₅ ≈ 0.9

¹³C NMR spectroscopy provides information about the carbon skeleton of (Z)-2-Furanacrylonitrile. The chemical shifts of the carbon atoms are indicative of their electronic environment. The carbon of the nitrile group (C≡N) is typically found in the 115-120 ppm region. The sp² hybridized carbons of the double bond and the furan ring will resonate in the downfield region of the spectrum, generally between 100 and 150 ppm.

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of the protonated carbons in the molecule.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity of the molecule, for instance, by showing correlations from the vinylic protons to the carbons of the furan ring and the nitrile carbon.

Table 2: Predicted ¹³C NMR Data for (Z)-2-Furanacrylonitrile (Note: These are estimated values based on related structures and general NMR principles.)

CarbonPredicted Chemical Shift (δ, ppm)
C≡N117 - 120
C-α (vinylic)95 - 105
C-β (vinylic)130 - 140
C-2 (furan)145 - 155
C-3 (furan)110 - 120
C-4 (furan)110 - 120
C-5 (furan)140 - 150

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The key functional groups in (Z)-2-Furanacrylonitrile give rise to characteristic absorption bands.

Nitrile (C≡N) stretch: This is a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. In Raman spectra of related compounds like acrylonitrile (B1666552), a strong band for the C≡N stretch is also observed around 2240 cm⁻¹.

Carbon-carbon double bond (C=C) stretch: The stretching vibration of the conjugated C=C bond is expected to appear in the 1600-1650 cm⁻¹ region. Its intensity can be variable in the IR spectrum but is often strong in the Raman spectrum.

Furan ring modes: The furan ring has several characteristic stretching and bending vibrations. C=C stretching vibrations within the ring typically appear in the 1500-1600 cm⁻¹ region. C-H stretching vibrations of the furan ring are expected above 3000 cm⁻¹, while C-H bending vibrations occur at lower wavenumbers.

Vinylic C-H vibrations: The C-H stretching of the vinylic protons is expected to appear in the 3000-3100 cm⁻¹ region. The out-of-plane bending of the cis-vinylic hydrogens gives a characteristic absorption in the 675-730 cm⁻¹ region in the IR spectrum.

Table 3: Characteristic IR and Raman Bands for (Z)-2-Furanacrylonitrile

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
Furan C-H stretch3100 - 31503100 - 3150
Vinylic C-H stretch3000 - 31003000 - 3100
C≡N stretch2220 - 2260 (strong)2220 - 2260 (strong)
C=C stretch (alkene)1600 - 1650 (medium)1600 - 1650 (strong)
C=C stretch (furan)1500 - 1600 (variable)1500 - 1600 (variable)
cis-Vinylic C-H bend675 - 730 (strong)Not typically prominent

Mass Spectrometry (MS) for Molecular Fragmentation and Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For (Z)-2-Furanacrylonitrile (C₇H₅NO), the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Upon ionization, the molecular ion can undergo fragmentation, and the resulting fragment ions provide clues about the molecule's structure. baua.de Likely fragmentation pathways for 2-Furanacrylonitrile include:

Loss of HCN (m/z 27): A common fragmentation pathway for nitriles is the elimination of hydrogen cyanide, which would result in a fragment ion corresponding to the furan-acetylene cation.

Fragmentation of the furan ring: The furan ring can undergo characteristic fragmentation, such as the loss of a CO molecule (m/z 28) to form a cyclopropenyl cation derivative.

Cleavage of the bond between the furan ring and the vinyl group: This would lead to the formation of a furyl cation (m/z 67) or a cyano-vinyl radical and a furyl cation.

Table 4: Predicted Key Mass Spectral Fragments for 2-Furanacrylonitrile

m/zPossible Fragment Ion
119[C₇H₅NO]⁺˙ (Molecular Ion)
92[M - HCN]⁺˙
91[M - CO]⁺˙
67[C₄H₃O]⁺ (Furyl cation)
52[C₃H₂N]⁺

Advanced Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, PTR-TOF-MS) in Complex Mixture Analysis

In the analysis of complex mixtures, such as environmental samples or products from biomass burning, hyphenated techniques that couple a separation method with mass spectrometric detection are essential. tib.euresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the separation and identification of volatile and semi-volatile organic compounds. uzh.chnih.gov In a complex matrix, 2-Furanacrylonitrile would be separated from other components based on its boiling point and polarity on the GC column. The subsequent mass spectrum would then allow for its identification by comparison with a library of known spectra or by interpretation of its fragmentation pattern. The use of high-resolution capillary columns can aid in the separation of (Z)- and (E)-isomers.

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS): PTR-TOF-MS is a highly sensitive technique for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase. tib.eumdpi.com It utilizes soft chemical ionization (proton transfer from H₃O⁺), which typically results in protonated molecular ions with minimal fragmentation. This is particularly useful for the analysis of complex mixtures as it provides a direct measurement of the molecular weight of the components. The high mass resolution of the time-of-flight analyzer allows for the determination of the elemental composition of the detected ions. Furan derivatives are commonly detected with this technique in studies of biomass burning emissions. tib.euresearchgate.net

X-ray Crystallography for Solid-State Structure Determination (if available for related derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for (Z)-2-Furanacrylonitrile itself may not be readily available, analysis of related furan-substituted acrylonitrile derivatives provides valuable insights into the expected solid-state conformation and intermolecular interactions.

Studies on similar compounds have shown that the furan and acrylonitrile moieties are often nearly coplanar to maximize π-conjugation. nih.gov The crystal packing is typically governed by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···N or C-H···O hydrogen bonds, and potentially π-π stacking interactions between the aromatic furan rings. The analysis of crystal structures of related molecules helps in understanding how substituents and stereochemistry influence the solid-state packing, which in turn can affect the material's physical properties. nih.gov For instance, the crystal structure of (E)-3-(furan-2-yl)-2-phenyl-N-tosyl-acrylamide reveals details about the planarity and intermolecular hydrogen bonding in a related system. nih.gov

Computational and Theoretical Studies of Z 2 Furanacrylonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. DFT is a computational modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules researchgate.net. These calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability, reactivity, and properties. For furan (B31954) derivatives, DFT calculations have been successfully used to determine optimized geometries, electronic properties, and vibrational frequencies researchgate.netresearchgate.net.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor rsc.orglibretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, stability, and the energy required for electronic transitions researchgate.netajchem-a.com. A smaller gap generally implies higher reactivity ajchem-a.com.

For (Z)-2-Furanacrylonitrile, the furan ring acts as an electron-donating group, while the acrylonitrile (B1666552) moiety is electron-withdrawing. This push-pull electronic character influences the energies and localization of the frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO would be concentrated on the electron-deficient acrylonitrile part of the molecule. This separation of frontier orbitals is characteristic of donor-acceptor systems.

Table 1: Illustrative Frontier Molecular Orbital Energies for Furan-Acrylonitrile Systems

Property Expected Value Significance
HOMO Energy ~ -6.0 to -7.0 eV Relates to ionization potential; electron-donating ability
LUMO Energy ~ -1.5 to -2.5 eV Relates to electron affinity; electron-accepting ability

Note: These values are illustrative and based on typical DFT calculations for structurally similar conjugated molecules.

The charge distribution within a molecule is non-uniform and can be visualized using Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its electrophilic and nucleophilic regions researchgate.netdeeporigin.com. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack deeporigin.com.

In (Z)-2-Furanacrylonitrile, the MEP map would show a region of high electron density (negative potential) around the nitrogen atom of the nitrile group and the oxygen atom of the furan ring, due to the lone pairs of electrons. Conversely, the hydrogen atoms and parts of the carbon framework would exhibit a positive electrostatic potential. These maps are invaluable for predicting intermolecular interactions and the sites of chemical reactions libretexts.orgdeeporigin.com.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts researchgate.netscm.commdpi.com. These theoretical predictions are crucial for interpreting experimental spectra and confirming molecular structures researchgate.net.

For instance, the calculated IR spectrum of a molecule like (Z)-2-Furanacrylonitrile would show characteristic vibrational modes. The C≡N stretch of the nitrile group is expected to appear as a strong band around 2220-2240 cm⁻¹, while C=C stretching vibrations from the furan ring and the vinyl group would appear in the 1500-1650 cm⁻¹ region. C-H stretching vibrations are typically found above 3000 cm⁻¹. By comparing the calculated frequencies (often scaled to correct for systematic errors) with experimental FT-IR spectra, a detailed assignment of the observed bands can be made researchgate.net.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach nih.gov. The predicted ¹H and ¹³C NMR spectra can then be compared with experimental data to confirm the structural assignment, including the (Z)-stereochemistry of the double bond mdpi.comresearchgate.net.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Furan Derivative (2-Furanacrylic acid)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretch 3580 3570
C=O Stretch 1720 1715
C=C Stretch 1630 1625

Source: Adapted from studies on 2-furanacrylic acid to illustrate the typical accuracy of DFT predictions. researchgate.net

Mechanistic Insights from Computational Reaction Dynamics

Computational studies are essential for understanding the mechanisms of chemical reactions, particularly photochemical processes rsc.org. The photoisomerization of furan derivatives has been investigated using ab initio and semi-empirical methods netsci-journal.comnih.govresearchgate.net. Direct irradiation of furan derivatives can populate an excited singlet state, which may lead to isomerization nih.govresearchgate.net.

For (Z)-2-Furanacrylonitrile, computational reaction dynamics could be used to map the potential energy surface of its photoisomerization to the (E)-isomer. This would involve locating the minimum energy structures of the ground state, the excited state, and any intermediates or transition states. A key feature in such photoreactions is the conical intersection, a point where the potential energy surfaces of two electronic states cross, facilitating a rapid, non-radiative transition from the excited state back to the ground state, often leading to the isomerized product rsc.org. Studies on the related furan-2-carbonitrile suggest that upon excitation, the molecule can undergo significant structural changes, potentially involving intermediates like a Dewar isomer, before relaxing to the final product netsci-journal.comnih.gov.

Stereochemical Stability and Isomerization Barriers via Transition State Calculations

The relative stability of the (Z) and (E) isomers of 2-Furanacrylonitrile (B1617533) and the energy barrier for their interconversion can be determined through transition state calculations. These computations aim to locate the transition state structure on the ground-state potential energy surface that connects the two isomers. The energy difference between the transition state and the reactant (Z-isomer) is the activation energy or isomerization barrier.

DFT calculations are commonly employed to compute these barriers researchgate.net. For molecules with a C=C double bond, the thermal isomerization typically proceeds via rotation around the double bond, which has a high energy barrier. The transition state would resemble a structure where the p-orbitals of the double bond are perpendicular to each other. The height of this barrier determines the stereochemical stability of the isomer at a given temperature. For (Z)-2-Furanacrylonitrile, the conjugation between the furan ring and the acrylonitrile group would lend additional stability to the planar ground states and influence the energy of the rotational transition state.

Applications in Thermochemical Energy Storage Systems

Molecular photoswitches are molecules that can be reversibly converted between two isomers using light, storing energy in the higher-energy form nih.govrsc.org. This stored energy can later be released as heat on demand, making them candidates for molecular solar thermal (MOST) energy storage systems rsc.org.

While much research in this area has focused on systems like azobenzenes or norbornadiene-quadricyclane, the fundamental principles can be applied to other photoisomerizable molecules nih.gov. Furan-containing compounds have been explored for their photochemical properties researchgate.net. The (Z)↔(E) isomerization of molecules like 2-Furanacrylonitrile represents a potential photoswitching mechanism.

Computational studies are critical for designing effective MOST systems. DFT calculations can predict key properties such as the energy storage density (the energy difference between the isomers), the absorption spectrum (to ensure good overlap with the solar spectrum), and the thermal stability of the high-energy isomer (which determines the energy storage time) rsc.org. For a system based on (Z)-2-Furanacrylonitrile, computational screening could be used to predict how chemical modifications to the furan or acrylonitrile moieties would tune these properties to create a more efficient solar energy storage material.

Diels-Alder Reactions as Reversible Energy Storage Candidates

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a promising candidate for reversible thermochemical energy storage systems. This is due to its typically high atom economy, reversibility, and the potential to design reactions that occur within a desired temperature range. The reaction between a furan derivative (the diene) and a dienophile, such as an acrylonitrile derivative, can form a cycloadduct, storing energy in the newly formed chemical bonds. This energy can then be released through a retro-Diels-Alder reaction upon heating.

The efficiency of a Diels-Alder reaction for energy storage is determined by several factors, including the reaction enthalpy (ΔH), entropy (ΔS), and the "turning temperature" at which the reaction shifts from being spontaneous to non-spontaneous. Computational methods, such as density functional theory (DFT), are employed to calculate these thermodynamic parameters and predict the feasibility of a given reaction for energy storage applications nih.gov. For instance, studies have investigated the energetics of Diels-Alder reactions involving various 1,3-dienes and acrylonitrile, providing a framework for understanding the competition between the desired cycloaddition and potential side reactions like polymerization nih.gov.

Computational Modeling of Heat Capacity and Energy Density

Computational modeling is a key tool for evaluating the potential of a thermal fluid based on a reversible chemical reaction. The effective heat capacity and energy density of the system are critical metrics for its performance in thermal energy storage applications. These properties can be predicted through computational workflows that combine quantum chemical calculations with thermodynamic models.

For a given reaction, the thermodynamic properties are used to calculate the extent of the reaction at different temperatures. This, in turn, allows for the calculation of the effective heat capacity of the fluid, which includes both the sensible heat of the components and the heat absorbed or released by the chemical reaction. Studies have shown that the introduction of a thermochemical mechanism, such as a reversible Diels-Alder reaction, can significantly increase the effective heat capacity of a base fluid osti.gov.

The energy density of the system is another crucial parameter, representing the amount of energy that can be stored per unit volume or mass. Computational models can estimate the energy density based on the calculated reaction enthalpy and the concentration of the reactants. For example, the reaction of 2-hydroxymethylfuran with acrylonitrile has been identified as having a high heat capacity, although its turning temperature may be slightly outside the ideal working range for some applications osti.gov.

The following table summarizes key thermodynamic parameters that are typically calculated in computational studies of Diels-Alder reactions for thermal energy storage, based on methodologies applied to similar furan/acrylonitrile systems.

While specific computational data for (Z)-2-Furanacrylonitrile is not detailed in the available literature, the established computational methodologies for related furan-dienophile systems provide a clear roadmap for its future investigation as a potential component in thermal energy storage applications.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block

The chemical reactivity of (Z)-2-Furanacrylonitrile is defined by the interplay between the electron-rich furan (B31954) heterocycle and the electron-deficient acrylonitrile (B1666552) moiety. This electronic arrangement allows it to participate in a diverse range of chemical transformations, establishing it as a versatile and valuable building block for synthetic chemists. The furan ring can act as a diene in cycloaddition reactions or undergo electrophilic substitution, while the activated double bond and the nitrile group are susceptible to various nucleophilic additions and cycloadditions. This versatility enables the construction of intricate molecular frameworks from a relatively simple starting material.

(Z)-2-Furanacrylonitrile serves as a key starting material for the synthesis of a variety of complex heterocyclic systems. The strategic placement of reactive sites within the molecule allows for its participation in cycloaddition reactions and multi-component reactions to build elaborate molecular structures.

One notable application is in the synthesis of thiazole (B1198619) derivatives, which are important scaffolds in medicinal chemistry. For instance, derivatives of 3-(furan-2-yl)-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile have been synthesized. researchgate.netgrowingscience.com This synthesis involves a Knoevenagel condensation between a (4-furan/thiophen-2-yl-thiazol-2-yl)-acetonitrile intermediate and a substituted furfural (B47365). researchgate.net The reaction proceeds by the nucleophilic addition of the active methylene (B1212753) group of the acetonitrile (B52724) to the carbonyl group of the aldehyde, followed by elimination of water to yield the final acrylonitrile derivatives. researchgate.net

Reactant 1Reactant 2ConditionsProductRef.
(4-furan-2-yl-thiazol-2-yl)-acetonitrile5-arylfurfuralPiperidine (B6355638), Ethanol, Reflux3-(5-arylfuran-2-yl)-2-(4-furan-2-yl-thiazol-2-yl)-acrylonitrile researchgate.net
(4-thiophen-2-yl-thiazol-2-yl)-acetonitrile5-arylfurfuralPiperidine, Ethanol, Reflux3-(5-arylfuran-2-yl)-2-(4-thiophen-2-yl-thiazol-2-yl)-acrylonitrile researchgate.net

Furthermore, the general reactivity of the acrylonitrile moiety makes it a suitable component in [2+2+2] cycloaddition reactions for the construction of substituted pyridine (B92270) rings. nih.gov While a specific example using (Z)-2-Furanacrylonitrile is not detailed, its structure is amenable to such transition-metal-catalyzed transformations, which are powerful methods for synthesizing highly substituted aromatic systems from simple unsaturated precursors. nih.gov

The structural motifs accessible from (Z)-2-Furanacrylonitrile are prevalent in numerous biologically active compounds, positioning it as a valuable precursor for advanced pharmaceutical intermediates. The synthesis of complex thiazole- and furan-containing molecules, as described previously, is highly relevant in this context due to the established anticancer properties of such compounds. researchgate.netgrowingscience.com

A study on the anticancer activity of (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile and its derivatives revealed that several compounds exhibited moderate cytotoxic effects against breast cancer cell lines such as MDA-MB-468 and T-47D. researchgate.net This highlights the potential of using furanacrylonitrile-derived scaffolds in the development of new therapeutic agents.

While direct, large-scale industrial routes using (Z)-2-Furanacrylonitrile for specific drugs are not extensively documented in the provided results, the utility of the broader acrylonitrile chemical class is evident. For example, in the synthesis of the non-nucleoside reverse transcriptase inhibitor rilpivirine, developmental routes have specifically aimed to avoid the use of acrylonitrile due to its toxicity, indirectly underscoring its potential as a reactive intermediate in such syntheses. nih.gov The development of safer and more efficient synthetic routes using functionalized acrylonitriles like the furan derivative remains an active area of research.

Polymer Chemistry and Materials Development

In the field of materials science, (Z)-2-Furanacrylonitrile is a promising monomer for the creation of novel polymers. The combination of the furan ring and the polar nitrile group can impart unique thermal, mechanical, and electronic properties to the resulting polymer chains.

The vinyl group in (Z)-2-Furanacrylonitrile is susceptible to polymerization through various mechanisms, primarily radical and anionic pathways. The electron-withdrawing nature of the nitrile group activates the double bond towards nucleophilic attack, making it a suitable candidate for anionic polymerization. youtube.com Anionic polymerization, often a living polymerization, allows for excellent control over molecular weight and the creation of well-defined polymer architectures like block copolymers. wikipedia.org The initiation can be achieved using strong nucleophiles such as organometallic reagents or alkoxides, which add to the β-carbon of the acrylonitrile moiety to generate a propagating carbanion. youtube.com

Radical polymerization is another viable method for polymerizing acrylonitrile-based monomers. researchcommons.org This can be initiated by thermal or photochemical decomposition of a radical initiator. The furan ring in (Z)-2-Furanacrylonitrile may influence the polymerization kinetics and the properties of the resulting poly((Z)-2-Furanacrylonitrile) compared to standard polyacrylonitrile (B21495).

Polymerization TypeInitiator TypeKey FeaturesPotential Monomer
Anionic PolymerizationStrong Nucleophiles (e.g., organolithiums, alkoxides)Living polymerization, controlled molecular weight, well-defined architecture. youtube.comwikipedia.org(Z)-2-Furanacrylonitrile
Radical PolymerizationRadical Initiators (e.g., AIBN, persulfates)Tolerant to various functional groups, widely used in industry. researchcommons.org(Z)-2-Furanacrylonitrile

The incorporation of the furanacrylonitrile unit into polymer structures is a strategy for developing new conjugated materials. Acrylonitrile itself is a valuable component for designing donor-acceptor systems in luminescent π-conjugated materials. rsc.org While research has focused on introducing acrylonitrile units into the side chains of existing conjugated polymers, the use of (Z)-2-Furanacrylonitrile as a comonomer offers a direct route to incorporate both the furan and acrylonitrile functionalities into the polymer backbone or side chains. rsc.org

The furan ring is an electron-rich aromatic system that can participate in π-conjugation. digitellinc.com When combined with the electron-accepting acrylonitrile group, it can lead to polymers with interesting intramolecular charge transfer characteristics. Such materials are sought after for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.com The synthesis of conjugated polymers containing furan units is an established field, and the inclusion of the acrylonitrile moiety provides a handle for tuning the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials. digitellinc.comgoogle.com

Photo-Initiated Reactions and Photoredox Catalysis

The unsaturated nature of (Z)-2-Furanacrylonitrile makes it a substrate for various photochemical reactions. Upon absorption of light, the molecule can be promoted to an excited state, enabling reactions that are not accessible under thermal conditions.

This includes the potential for [2+2] photocycloaddition reactions, a powerful method for constructing cyclobutane (B1203170) rings. researchgate.netlibretexts.org Such reactions are typically initiated by UV light and can occur between two molecules of (Z)-2-Furanacrylonitrile or between it and another alkene. libretexts.org For example, the related compound trans-3-(2-furyl)acrylic acid has been shown to dimerize via a [2+2] photocycloaddition to form a cyclobutane derivative. und.edu This suggests that (Z)-2-Furanacrylonitrile could undergo similar transformations, providing access to complex cyclobutane-containing scaffolds.

Furthermore, the molecule can undergo cis-trans photoisomerization around the carbon-carbon double bond. Theoretical studies on acrylonitrile have detailed the mechanism of its photochemical isomerization, which proceeds through a conical intersection after excitation. rsc.orgnih.gov This property is fundamental to photochemistry and could be exploited in the development of photoswitchable materials.

In the context of photoredox catalysis, the nitrile group can participate in radical coupling reactions. For instance, visible-light-mediated methods have been developed for the synthesis of 2-substituted benzothiazoles from nitriles and thiophenols, a process that involves the generation of an iminyl radical intermediate under photoredox conditions.

Utilization in Stereoselective Photochemical Transformations

While direct and extensive research on the stereoselective photochemical transformations of (Z)-2-Furanacrylonitrile is not widely documented in peer-reviewed literature, the reactivity of structurally similar compounds, particularly other furan-containing alkenes, provides a strong basis for predicting its behavior. The key photochemical transformation anticipated for this class of molecules is the [2+2] photocycloaddition, a powerful method for the synthesis of cyclobutane rings with a high degree of stereocontrol.

The core principle of these reactions lies in the photoexcitation of the alkene moiety, which, upon absorbing light, can react with a ground-state alkene to form a cyclobutane ring. The stereochemistry of the resulting cyclobutane is often dictated by the stereochemistry of the starting alkene and the reaction conditions.

A notable example that sheds light on the potential of furan-appended acrylonitriles in photochemistry is the dimerization of trans-3-(2-furyl)acrylic acid (FAA). Under the influence of UVA light, FAA undergoes a [2+2] photocycloaddition to form cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2) und.edu. This reaction proceeds with high conversion and stereoselectivity, demonstrating that the furan ring does not inhibit the desired photochemical reactivity of the acrylic system. In fact, research has shown that this dimerization can be achieved with high efficiency even at extremely low temperatures (-196 °C) in liquid nitrogen, with conversions reaching up to 82% und.edu.

Based on these findings with a close structural analog, it is plausible that (Z)-2-Furanacrylonitrile could undergo similar stereoselective photodimerization or cross-[2+2] cycloaddition reactions with other alkenes. The (Z)-configuration of the starting material would be expected to influence the stereochemical outcome of the cyclobutane product, potentially leading to different diastereomers than those obtained from the (E)-isomer.

Illustrative Photodimerization of a Furan-Acrylic System:

ReactantProductReaction TypeStereochemistryReference
trans-3-(2-furyl)acrylic acidcis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid[2+2] Photodimerizationcis und.edu

It is important to note that the efficiency and selectivity of such photochemical transformations are influenced by various factors, including the wavelength of light used, the solvent, the concentration of the reactants, and the presence of photosensitizers. Further empirical studies are necessary to fully elucidate the stereoselective photochemical potential of (Z)-2-Furanacrylonitrile.

Development of Novel Synthetic Methodologies

(Z)-2-Furanacrylonitrile represents a versatile building block for the development of novel synthetic methodologies, owing to the presence of multiple reactive sites: the furan ring, the carbon-carbon double bond, and the nitrile group. While specific methodologies centered exclusively on the (Z)-isomer are not extensively detailed in the literature, the known reactivity of furan derivatives and acrylonitriles provides a roadmap for its potential applications in advanced organic synthesis.

One of the primary areas where furan derivatives are employed is in cycloaddition reactions . The furan moiety can act as a diene in [4+2] Diels-Alder reactions, a cornerstone of organic synthesis for the construction of six-membered rings researchgate.netnih.govnih.govmdpi.com. The reaction of (Z)-2-Furanacrylonitrile with various dienophiles could lead to the formation of complex, oxygen-containing bicyclic structures. The stereoselectivity of such reactions is often influenced by the nature of the substituents on both the furan and the dienophile, as well as the use of Lewis acid catalysts mdpi.com.

Furthermore, the activated double bond in (Z)-2-Furanacrylonitrile makes it a candidate for various addition and cycloaddition reactions . For instance, [3+2] cycloaddition reactions with 1,3-dipoles would provide access to five-membered heterocyclic rings researchgate.netoup.com. The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic additions, which can be exploited in Michael additions and other conjugate addition reactions.

The development of synthetic methods that selectively yield the (Z)-isomer of acrylonitriles is an active area of research. Methodologies often employ Knoevenagel condensation reactions, and the stereochemical outcome can be controlled by the choice of catalyst and reaction conditions researchgate.netuky.edu. Such stereoselective syntheses are crucial for accessing the specific reactivity of the (Z)-isomer of 2-Furanacrylonitrile (B1617533).

Potential Synthetic Transformations Involving Furan-Acrylonitrile Scaffolds:

Reaction TypeReactantsPotential ProductsSignificance
Diels-Alder [4+2] CycloadditionFuran derivative (as diene), Alkene/Alkyne (as dienophile)Oxabicyclic compoundsAccess to complex polycyclic systems researchgate.netnih.govnih.govmdpi.com
[3+2] Dipolar CycloadditionAcrylonitrile derivative (as dipolarophile), 1,3-DipoleFive-membered heterocyclesSynthesis of diverse heterocyclic scaffolds researchgate.netoup.com
Stereoselective Knoevenagel CondensationAldehyde, Acetonitrile derivative(Z)- or (E)-AcrylonitrilesControlled synthesis of specific geometric isomers researchgate.netuky.edu

The unique combination of a furan ring and a (Z)-configured acrylonitrile moiety in a single molecule opens up avenues for tandem reactions, where multiple transformations can occur in a single synthetic operation, leading to a rapid increase in molecular complexity. Future research in this area is likely to focus on harnessing the unique stereoelectronic properties of (Z)-2-Furanacrylonitrile to develop novel and efficient synthetic routes to valuable chemical entities.

Future Research Directions and Emerging Paradigms

Development of Novel Highly Stereoselective Synthetic Strategies

The geometric configuration of the double bond in 2-Furanacrylonitrile (B1617533) is crucial for its chemical and physical properties. Future research will undoubtedly focus on the development of novel synthetic methods that provide high stereoselectivity for the (Z)-isomer, which is often more challenging to synthesize than its (E)-counterpart.

A primary area of investigation will be the refinement of existing condensation reactions, such as the Knoevenagel condensation. rsc.org While effective, traditional methods often yield mixtures of (E) and (Z) isomers. The development of novel catalyst systems, potentially involving organocatalysts or transition metal complexes, could significantly enhance the stereoselectivity of these reactions. The use of heterogeneous catalysts, such as silica (B1680970) chloride, has shown promise in improving the selectivity for (Z)-isomers in related acrylonitrile (B1666552) syntheses. researchgate.net

Furthermore, exploring alternative synthetic routes that proceed via stereospecific mechanisms will be a key research avenue. This could include methods based on the stereoselective reduction of corresponding alkynes or elimination reactions from appropriately configured precursors. The table below outlines potential strategies for achieving high (Z)-selectivity.

Synthetic Strategy Potential Catalyst/Reagent Anticipated Advantages
Modified Knoevenagel CondensationChiral organocatalysts, Lewis acidsHigh atom economy, mild reaction conditions
Stereoselective Alkyne ReductionLindlar's catalyst, P-2 NickelHigh stereospecificity for the (Z)-isomer
Stereospecific Elimination ReactionsSubstrate control with specific leaving groupsPredictable stereochemical outcome

Exploration of Unconventional Reactivity Profiles

The furan (B31954) ring in (Z)-2-Furanacrylonitrile is an electron-rich heterocycle, while the acrylonitrile moiety is an electron-deficient alkene. This electronic dichotomy suggests a rich and potentially unconventional reactivity profile that warrants thorough investigation. Future research should aim to explore reactions that take advantage of this unique electronic interplay.

One area of interest is the participation of (Z)-2-Furanacrylonitrile in pericyclic reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. The furan ring can act as a diene, and the acrylonitrile moiety can act as a dienophile or a dipolarophile. The stereochemistry of the starting material is expected to have a profound influence on the stereochemical outcome of these reactions, leading to the synthesis of complex polycyclic structures.

Another avenue for exploration is the use of (Z)-2-Furanacrylonitrile in transition metal-catalyzed cross-coupling reactions. The furan ring can be functionalized through C-H activation, and the acrylonitrile moiety can participate in a variety of coupling processes. The development of novel catalytic systems that can selectively activate specific positions on the molecule will be a significant challenge and a rewarding area of research.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly important in modern synthetic chemistry. uc.pt Future research on (Z)-2-Furanacrylonitrile should prioritize the development of sustainable synthetic methods, and flow chemistry offers a promising platform for achieving this goal. researchgate.net

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety. nih.gov The synthesis of (Z)-2-Furanacrylonitrile in a continuous flow system could enable the use of hazardous reagents in a safer manner and facilitate the optimization of reaction conditions. Furthermore, the integration of in-line purification and analysis techniques can streamline the synthetic process and reduce waste generation. uc.pt

The use of bio-based starting materials is another key aspect of sustainable synthesis. Furfural (B47365), the precursor to the furan ring, can be derived from renewable biomass. mdpi.com Future research should focus on developing efficient and environmentally friendly methods for the conversion of furfural to (Z)-2-Furanacrylonitrile, potentially utilizing biocatalysis or other green chemical technologies.

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deep understanding of the reaction mechanisms involved in the synthesis and reactivity of (Z)-2-Furanacrylonitrile is essential for the development of new and improved chemical transformations. Advanced spectroscopic and computational techniques will play a crucial role in elucidating these mechanisms.

High-resolution spectroscopic methods, such as advanced nuclear magnetic resonance (NMR) techniques and mass spectrometry, can provide detailed information about the structure and connectivity of reactants, intermediates, and products. researchgate.net In situ spectroscopic monitoring of reactions can provide real-time kinetic data, which is invaluable for understanding reaction pathways.

Computational chemistry, particularly density functional theory (DFT) calculations, can be used to model reaction profiles and predict the stability of different isomers and transition states. researchgate.net These theoretical studies can provide insights into the factors that control stereoselectivity and reactivity, guiding the rational design of new synthetic methods. For instance, DFT calculations have been used to determine the relative stability of (Z)- and (E)-isomers of related acrylonitrile derivatives. researchgate.net

Design of Next-Generation Materials Based on (Z)-2-Furanacrylonitrile Derivatives

The unique chemical structure of (Z)-2-Furanacrylonitrile makes it an attractive building block for the design of novel materials with tailored properties. The furan ring can impart thermal stability and specific electronic properties, while the acrylonitrile moiety can undergo polymerization to form a polyacrylonitrile (B21495) backbone.

Future research in this area should focus on the synthesis and characterization of polymers and copolymers derived from (Z)-2-Furanacrylonitrile. The stereochemistry of the monomer is expected to influence the tacticity and, consequently, the physical and mechanical properties of the resulting polymers. These materials could find applications in a variety of fields, including as components of advanced composites, membranes for separation processes, and precursors for carbon fibers.

Furthermore, the functionalization of the furan ring or the nitrile group can lead to the development of materials with specific functionalities, such as conductivity, optical activity, or biological activity. The design and synthesis of these "smart" materials based on (Z)-2-Furanacrylonitrile derivatives represent a promising frontier in materials science.

Q & A

Q. What synthetic routes are recommended for producing (Z)-2-Furanacrylonitrile with high stereochemical purity?

  • Methodological Answer : The synthesis of (Z)-2-Furanacrylonitrile requires careful control of reaction conditions to favor the Z-isomer. A validated approach involves:
  • Knoevenagel condensation : Reacting furfural with cyanoacetic acid derivatives in the presence of a base (e.g., ammonium acetate) and a polar solvent (e.g., ethanol) under reflux.
  • Stereochemical control : Use of sterically hindered catalysts or low-temperature conditions to minimize isomerization.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the Z-isomer. Confirm purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing (Z)-2-Furanacryronitrile?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the acrylonitrile backbone and furan substitution pattern. The Z-configuration can be inferred from coupling constants (Jtrans>JcisJ_{trans} > J_{cis}).
  • IR spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1600 cm1^{-1} (C=C stretch).
  • X-ray crystallography : Definitive confirmation of stereochemistry via single-crystal analysis (e.g., C–C bond angles and torsion parameters) .

Q. How should researchers design initial toxicity screening studies for (Z)-2-Furanacrylonitrile?

  • Methodological Answer : Follow OECD guidelines for acute toxicity assessment:
  • In vitro assays : Use human hepatocyte cultures or Ames tests to evaluate mutagenicity.
  • In vivo models : Administer graded doses to rodents (e.g., 10–100 mg/kg) and monitor for neurotoxic or respiratory effects over 14 days.
  • Endpoints : Measure NOAEL/LOAEL values and compare to structurally similar nitriles (e.g., acrylonitrile). Include uncertainty factors (UF = 10 for interspecies variability) during risk extrapolation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported toxicity data for (Z)-2-Furanacrylonitrile?

  • Methodological Answer : Address discrepancies using:
  • Systematic literature review : Apply inclusion criteria (Table 1) to filter studies by relevance (e.g., exposure duration, endpoints).

  • Quality assessment : Rank studies by confidence levels (High to Very Low) based on experimental rigor (e.g., sample size, controls) .

  • QSAR/PBPK models : Predict metabolic pathways (e.g., cytochrome P450-mediated oxidation) and correlate metabolites with observed toxic effects. Validate using in vitro toxicity assays .

    Table 1. Inclusion Criteria for Toxicity Studies

    CriteriaDescription
    Exposure DurationAcute (<24h), Subchronic (1–3 months), Chronic (>3 months)
    EndpointsBiomarkers (e.g., glutathione depletion), Histopathology, Mortality
    Study DesignControlled experiments with dose-response data
    Adapted from ATSDR guidelines .

Q. What strategies optimize the environmental fate analysis of (Z)-2-Furanacrylonitrile?

  • Methodological Answer : Use a tiered approach:

Partitioning studies : Measure log KowK_{ow} (octanol-water) and Henry’s Law constant to predict soil/water distribution.

Degradation assays : Test hydrolysis rates at varying pH and UV stability for photodegradation potential.

Ecotoxicity modeling : Apply EPI Suite™ or TEST software to estimate LC50_{50} values for aquatic organisms. Cross-validate with microcosm experiments .

Q. How can researchers address conflicting crystallographic data for (Z)-2-Furanacrylonitrile derivatives?

  • Methodological Answer : Resolve discrepancies via:
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing differences.
  • DFT calculations : Compare theoretical vs. experimental bond lengths/angles (e.g., C–C≡N vs. C=C–C).
  • Data deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) for peer validation .

Data Contradiction Resolution

Q. What frameworks are recommended for reconciling inconsistent synthetic yields of (Z)-2-Furanacrylonitrile?

  • Methodological Answer : Implement a factorial design approach:
  • Variable screening : Test catalyst type (e.g., Lewis acids vs. organocatalysts), solvent polarity, and temperature.
  • Response surface methodology (RSM) : Optimize parameters (e.g., 60°C, ethanol solvent) to maximize Z-isomer yield.
  • Reproducibility checks : Collaborate with independent labs using standardized protocols (e.g., IUPAC guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.